BENGHE Foundational & Exploratory

Check Availability & Pricing

Theoretical Thermodynamic Properties of
Magnesium Hydride (MgHz2)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Magnesium dihydride

Cat. No.: B034591

An In-depth Technical Guide for Researchers and Scientists

Magnesium hydride (MgH2) has garnered significant attention as a promising material for solid-
state hydrogen storage due to its high hydrogen capacity (7.6 wt%), abundance, and low cost.
However, its practical application is hindered by its high thermodynamic stability and sluggish
kinetics. This technical guide provides a comprehensive overview of the theoretically
determined thermodynamic properties of MgH2, offering valuable insights for researchers in
materials science, chemistry, and drug development who may be exploring metal hydrides for
various applications, including controlled release systems.

Core Thermodynamic Properties

The thermodynamic stability of MgH: is a critical factor governing its hydrogen absorption and
desorption characteristics. The key thermodynamic parameters have been extensively
investigated using first-principles calculations, primarily based on Density Functional Theory
(DFT). These theoretical approaches provide a fundamental understanding of the material's
behavior at the atomic level.

Data Presentation: Summary of Quantitative
Thermodynamic Data

The following table summarizes the key theoretical thermodynamic properties of bulk a-MgH-.
These values are primarily derived from DFT calculations and represent a consensus from
multiple theoretical studies.
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Thermodynami Theoretical .
Symbol Units Notes
c Property Value
The reaction of
Enthalpy of hydrogen with
) AHf -74.5 to0 -82 kJ/mol H2 _
Formation Mg is
exothermic.[1][2]
Represents the
change in
Entropy of ) )
i AST -130 to -140 J/(K-mol H2) disorder during
Formation _
hydride
formation.[1]
Temperature
N required to
Decomposition
Td ~550 - 640 K desorb hydrogen
Temperature
at 1 bar
pressure.[1]
Equilibrium
N hydrogen
Decomposition
Pd 1 (at ~550 K) bar pressure at a
Pressure .
given
temperature.[1]
. Calculated using
Specific Heat ) )
. guasi-harmonic
Capacity (at ~40-50 (at 300 o
Cp J/(mol-K) approximation;
constant K) ) )
increases with
pressure)

temperature.

Experimental Protocols: Computational

Methodologies

The theoretical thermodynamic properties of MgH2 are predominantly determined using first-

principles quantum mechanical calculations based on Density Functional Theory (DFT). The

following outlines a typical computational protocol for such investigations.
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Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modelling method used to investigate the

electronic structure of many-body systems. For MgH2, DFT calculations are employed to
determine the total energies of the constituent elements (Mg and Hz) and the MgH2 compound,
from which the enthalpy of formation can be derived.

A typical DFT protocol for MgH:z includes:

o Software Package: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or
similar plane-wave DFT codes are commonly used.

o Pseudopotentials: Ultrasoft pseudopotentials or the Projector Augmented-Wave (PAW)
method are employed to describe the interaction between the core and valence electrons.

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often
with the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice for describing the
exchange and correlation effects.

e Plane-Wave Cutoff Energy: A cutoff energy for the plane-wave basis set is chosen to ensure
convergence of the total energy. This is typically in the range of 400-600 eV.

e k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of
the k-point mesh is increased until the total energy is converged.

e Structural Optimization: The crystal structure of MgH= (and Mg) is fully relaxed to find the
ground-state geometry by minimizing the forces on the atoms and the stress on the unit cell.

» Total Energy Calculations: Single-point energy calculations are performed on the optimized
structures of Mg, Hz, and MgH: to determine their total electronic energies at 0 K.

» Enthalpy of Formation Calculation: The enthalpy of formation (AHf) is calculated using the
following equation: AHf = Etotal(MgH2) - Etotal(Mg) - Etotal(Hz)

Quasi-Harmonic Approximation (QHA)

To determine thermodynamic properties at finite temperatures, such as entropy and specific
heat capacity, the quasi-harmonic approximation (QHA) is often employed in conjunction with
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DFT.
The QHA protocol involves:

e Phonon Calculations: Phonon frequencies are calculated at various unit cell volumes using
Density Functional Perturbation Theory (DFPT) or the finite displacement method.

o Helmholtz Free Energy: The vibrational contribution to the Helmholtz free energy is
calculated from the phonon density of states at each volume.

o Gibbs Free Energy: The Gibbs free energy is then determined as a function of temperature
and pressure.

o Thermodynamic Properties: Other thermodynamic properties, such as entropy (S) and
specific heat capacity at constant pressure (Cp), are derived from the Gibbs free energy.

Mandatory Visualization: Signaling Pathways and
Logical Relationships

The following diagrams, generated using the DOT language, visualize key processes and
relationships in the study of MgH2 thermodynamics.
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Caption: Hydrogen absorption and desorption pathway in the Mg/MgH2 system.
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Caption: Workflow for calculating thermodynamic properties of MgHz using DFT.
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Caption: Relationship between key thermodynamic variables for MgH_-.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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